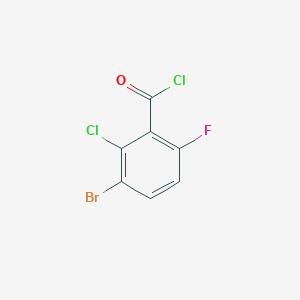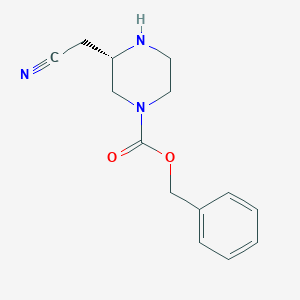![molecular formula C14H27N3O4 B6305695 t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate CAS No. 1936305-61-1](/img/structure/B6305695.png)
t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate (hereafter referred to as t-Butyl 3-AMCA) is an organic compound belonging to the class of azetidines. It is an important intermediate in the synthesis of various compounds and is used in a variety of research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for t-Butyl 3-AMCA.
科学研究应用
T-Butyl 3-AMCA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent for the synthesis of pharmaceuticals, and as an intermediate in the synthesis of other compounds. It has also been used as a ligand for the synthesis of coordination complexes and as a substrate for the synthesis of peptides. Additionally, t-Butyl 3-AMCA has been used in the synthesis of organic fluorophores and as a reagent in the synthesis of organometallic compounds.
作用机制
The mechanism of action of t-Butyl 3-AMCA is not fully understood, however, it is believed to be mediated by its ability to form coordination complexes with metals. This is due to the presence of the tert-butyl carbamate group, which can form coordination complexes with metals such as copper, iron, and zinc. Additionally, t-Butyl 3-AMCA can form hydrogen bonds with other molecules, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 3-AMCA have not been extensively studied. However, it is known that t-Butyl 3-AMCA can act as a chelating agent, meaning that it can bind to metal ions and form coordination complexes. Additionally, it is believed that t-Butyl 3-AMCA may have antioxidant properties, although this has yet to be tested in vivo.
实验室实验的优点和局限性
The main advantage of t-Butyl 3-AMCA for lab experiments is its low cost and availability. Additionally, t-Butyl 3-AMCA is relatively stable and can be stored for long periods of time without degradation. However, t-Butyl 3-AMCA is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, t-Butyl 3-AMCA can form coordination complexes with metal ions, which can interfere with certain experiments.
未来方向
There are several potential future directions for t-Butyl 3-AMCA research. These include further studies into its mechanism of action and its biochemical and physiological effects, as well as studies into its use as a catalyst in the synthesis of polymers and other compounds. Additionally, further research into the synthesis of t-Butyl 3-AMCA and its use as a reagent for the synthesis of pharmaceuticals and other compounds is needed. Finally, research into the potential applications of t-Butyl 3-AMCA in the development of new drugs and treatments is also warranted.
合成方法
T-Butyl 3-AMCA can be synthesized in a two-step process. The first step involves the reaction of tert-butyl carbamate with an amine such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). This reaction yields a tert-butyl carbamate-amine complex, which is then reacted with an aldehyde or ketone to form a tert-butyl carbamate-aldehyde/ketone complex. The second step involves the reaction of the tert-butyl carbamate-aldehyde/ketone complex with a base such as sodium hydroxide or potassium hydroxide. This reaction yields t-Butyl 3-AMCA.
属性
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYKHCUNDMHMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

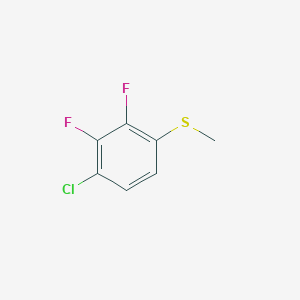

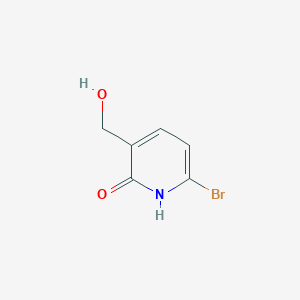
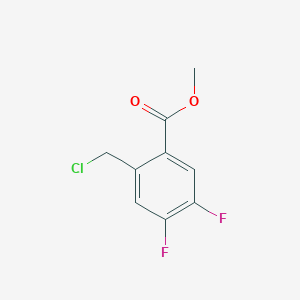
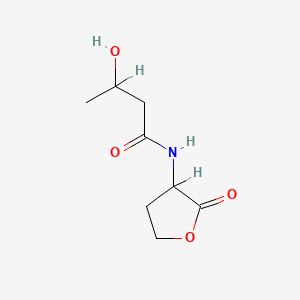
![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)


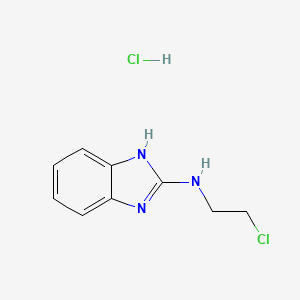

![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)

